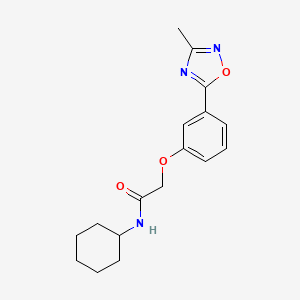

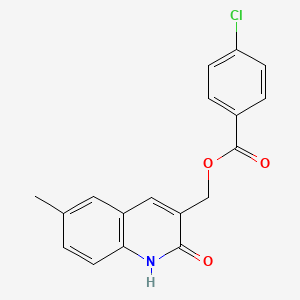

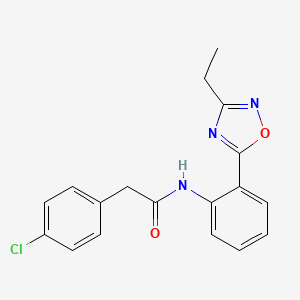

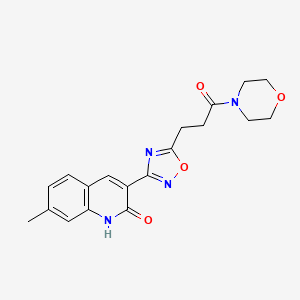

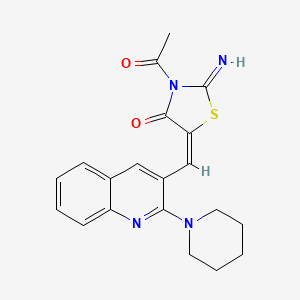

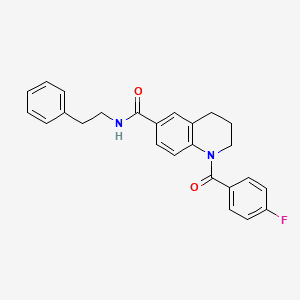

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

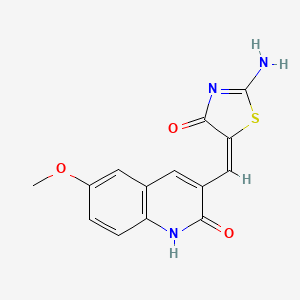

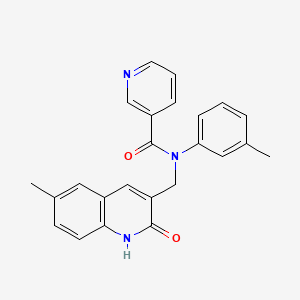

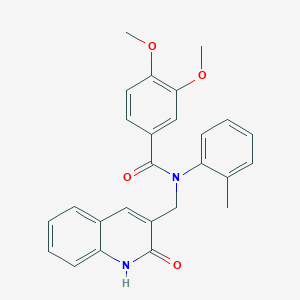

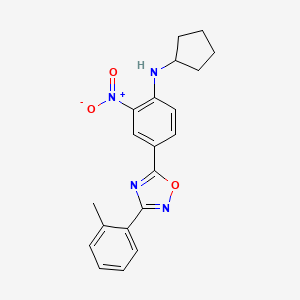

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound typically undergoes .Mecanismo De Acción

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .

Biochemical Pathways

Quinoline derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects .

Pharmacokinetics

Quinoline derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Quinoline derivatives are known to have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can often influence the action of quinoline derivatives .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also some limitations, including its relatively high cost and the need for specialized equipment and expertise.

Direcciones Futuras

There are several future directions for research on (2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate, including the development of new synthesis methods, the investigation of its potential applications in other fields, such as environmental science and nanotechnology, and the elucidation of its mechanism of action. Further studies are also needed to evaluate the safety and efficacy of this compound for potential therapeutic applications.

Métodos De Síntesis

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate can be synthesized using different methods, including the reaction of 2-hydroxy-6-methylquinoline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different quinoline derivatives and benzoyl chlorides.

Aplicaciones Científicas De Investigación

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells through the induction of apoptosis. This compound has also been studied as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. In materials science, this compound has been studied as a potential fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been used as a standard reference material for the calibration of analytical instruments.

Safety and Hazards

Propiedades

IUPAC Name |

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-11-2-7-16-13(8-11)9-14(17(21)20-16)10-23-18(22)12-3-5-15(19)6-4-12/h2-9H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYFNYCWYXJGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)

![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)

![3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700145.png)